1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one
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Overview
Description
1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, an ethyl group, and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(3-Amino-5-ethylphenyl)propan-1-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-5-ethylphenyl)propan-1-one
- 3-(Bromoacetyl)coumarins
Uniqueness
This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(3-amino-5-ethylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO/c1-3-8-4-9(6-10(13)5-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
JGOPOZHESNBVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)N)C(=O)C(C)Br |
Origin of Product |
United States |
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